molecular formula C23H32N4O2 B6140348 1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide

1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide

Cat. No. B6140348
M. Wt: 396.5 g/mol
InChI Key: HZKCPGCEXYAUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide, also known as BZP, is a psychoactive drug that has gained popularity in recent years. This compound belongs to the class of piperazines and has been used as a recreational drug due to its euphoric and stimulant effects. However, BZP has also been studied extensively for its potential therapeutic applications.

Mechanism of Action

1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide acts as a dopamine and serotonin reuptake inhibitor, resulting in increased levels of these neurotransmitters in the brain. This leads to the euphoric and stimulant effects associated with 1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide use. 1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide also acts as a partial agonist at the serotonin 5-HT2B receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide has been shown to increase heart rate, blood pressure, and body temperature in animal models. It has also been shown to increase locomotor activity and induce hyperactivity in rats. 1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models, as well as potential therapeutic applications in the treatment of Parkinson's disease and obesity.

Advantages and Limitations for Lab Experiments

1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high yields with high purity. 1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide also has well-defined biochemical and physiological effects, making it a useful tool for studying the effects of dopamine and serotonin on behavior and physiology. However, 1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide has limitations for use in lab experiments, as it has been shown to have toxic effects on the liver and kidneys in animal models. Additionally, the use of 1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide in lab experiments raises ethical concerns, as it is a psychoactive drug with potential for abuse.

Future Directions

There are several future directions for research on 1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide. One potential area of research is the development of 1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide analogs with improved therapeutic potential and reduced side effects. Another area of research is the study of 1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide's effects on the immune system, as it has been shown to modulate immune function in animal models. Additionally, the use of 1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide in combination with other drugs for the treatment of various conditions should be explored further. Finally, the ethical implications of using 1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide in lab experiments should be further examined, and alternative methods for studying the effects of dopamine and serotonin on behavior and physiology should be developed.

Synthesis Methods

The synthesis of 1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide involves the reaction of 2-aminobenzoxazole with cyclopentylpiperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide. This synthesis method has been optimized to produce high yields of 1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide with high purity.

Scientific Research Applications

1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. 1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, 1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide has been studied for its potential use in the treatment of obesity, as it has been shown to decrease food intake and increase energy expenditure in animal models.

properties

IUPAC Name

1-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-N-cyclopentylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c28-22(24-18-7-1-2-8-18)17-6-5-13-27(16-17)19-11-14-26(15-12-19)23-25-20-9-3-4-10-21(20)29-23/h3-4,9-10,17-19H,1-2,5-8,11-16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKCPGCEXYAUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCCN(C2)C3CCN(CC3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(1,3-benzoxazol-2-yl)-N-cyclopentyl-1,4'-bipiperidine-3-carboxamide

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